Bromhidrato de N-(4-piridin-2-il-tiazol-2-il)-benceno-1,4-diamina

Descripción general

Descripción

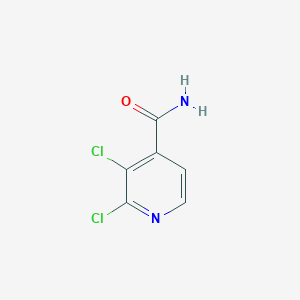

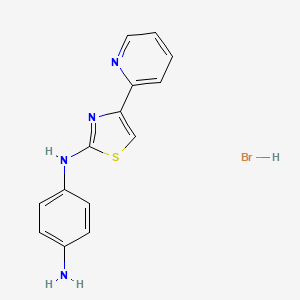

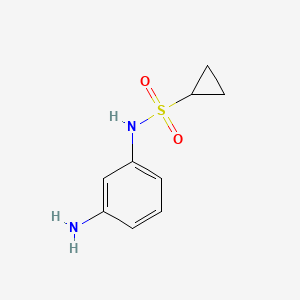

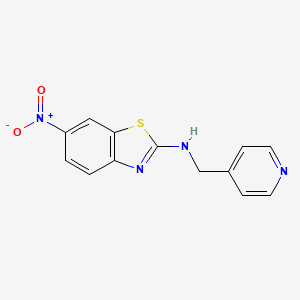

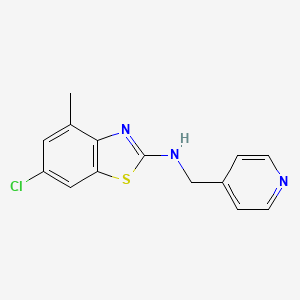

“N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide” is a chemical compound with the molecular formula C14H13BrN4S and a molecular weight of 349.26 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide” can be represented by the InChI string:InChI=1S/C14H12N4S/c15-10-4-6-11 (7-5-10)17-14-18-13 (9-19-14)12-3-1-2-8-16-12/h1-9H,15H2, (H,17,18) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.34 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 3 . Its exact mass is 268.07826757 g/mol , and its topological polar surface area is 92.1 Ų .Aplicaciones Científicas De Investigación

Actividad antioxidante

Se ha encontrado que los derivados del tiazol actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.

Actividad analgésica

Los derivados del tiazol también se han utilizado en el desarrollo de fármacos analgésicos . Los analgésicos son medicamentos que se utilizan para aliviar el dolor. Funcionan bloqueando las señales de dolor que van al cerebro o interfiriendo con la interpretación de las señales por parte del cerebro.

Actividad antiinflamatoria

Los derivados del tiazol han mostrado propiedades antiinflamatorias . Los fármacos antiinflamatorios se utilizan para tratar la inflamación, una condición que puede provocar dolor, enrojecimiento e hinchazón en la zona del cuerpo donde se produce.

Actividad antimicrobiana y antifúngica

Los derivados del tiazol se han utilizado en el desarrollo de fármacos antimicrobianos y antifúngicos . Estos fármacos se utilizan para prevenir y tratar infecciones causadas por bacterias y hongos.

Actividad antiviral

Los derivados del tiazol han mostrado propiedades antivirales . Los fármacos antivirales son un tipo de medicamento que se utiliza específicamente para tratar infecciones virales.

Actividad antitumoral y citotóxica

Se ha encontrado que los derivados del tiazol tienen actividades antitumorales y citotóxicas . Se han utilizado en el desarrollo de fármacos para el tratamiento de diversos tipos de cáncer .

Inhibidores de las cinasas dependientes de ciclina 4 y 6

Los derivados del tiazol se han utilizado en el desarrollo de inhibidores altamente potentes y selectivos de las cinasas dependientes de ciclina 4 y 6 (CDK4/6) . Estas cinasas son proteínas que juegan un papel clave en la regulación del ciclo celular, y su inhibición se puede utilizar como una estrategia para el tratamiento del cáncer .

Actividad neuroprotectora

Los derivados del tiazol han mostrado propiedades neuroprotectoras . Los fármacos neuroprotectores se utilizan para ralentizar la progresión de enfermedades que causan daño a las neuronas, como la enfermedad de Alzheimer y la enfermedad de Parkinson.

Mecanismo De Acción

Target of Action

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is a synthetic compound that has been found to exhibit significant antibacterial activity . The primary targets of this compound are bacterial cells, particularly both Gram-negative and Gram-positive bacteria . The compound’s antibacterial activity is attributed to the presence of thiazole and sulfonamide moieties .

Mode of Action

The compound interacts with its bacterial targets by penetrating the bacterial cell membranes . This interaction results in the creation of pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .

Biochemical Pathways

The compound’s ability to create pores in bacterial cell membranes suggests that it disrupts the integrity of these membranes, potentially affecting multiple biochemical pathways within the bacterial cells .

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound exhibits low minimum inhibitory concentration (MIC) values against various bacterial strains, indicating its high efficacy . Furthermore, the compound shows negligible haemolytic activity towards human red blood cells, suggesting a good safety profile .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other agents, such as the cell-penetrating peptide octaarginine, can enhance the compound’s antibacterial activity . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide in laboratory experiments is its stability under normal laboratory conditions. N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is relatively stable in water and organic solvents, and it is not easily degraded by light or heat. This makes it a suitable reagent for a variety of laboratory experiments. However, N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is not very soluble in water, which can limit its use in certain experiments.

Direcciones Futuras

In order to further understand the properties and applications of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide, further research is needed. Future research should focus on the biochemical and physiological effects of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide, as well as its potential applications in medicinal chemistry and material science. Additionally, further research should be conducted to explore the mechanism of action of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide and to determine the optimal conditions for its use in laboratory experiments. Finally, further research should be conducted to explore the potential of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide as a catalyst for the synthesis of various organic compounds.

Análisis Bioquímico

Biochemical Properties

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antibacterial activity by interacting with bacterial cell membranes and creating pores, leading to cell lysis . Additionally, it has been observed to inhibit certain enzymes involved in bacterial metabolism, thereby disrupting their growth and proliferation .

Cellular Effects

The effects of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced energy production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle progression . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antibacterial activity and modulation of cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . These dosage-dependent effects are important for determining the safe and effective use of this compound in clinical settings.

Metabolic Pathways

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism, influencing metabolic flux and metabolite levels . For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Understanding these metabolic pathways is essential for elucidating the overall impact of this compound on cellular function.

Transport and Distribution

The transport and distribution of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in certain tissues, leading to localized effects on cellular function . The transport and distribution properties of this compound are critical for understanding its pharmacokinetics and therapeutic potential.

Subcellular Localization

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide exhibits specific subcellular localization, which influences its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For instance, it has been observed to localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

4-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S.BrH/c15-10-4-6-11(7-5-10)17-14-18-13(9-19-14)12-3-1-2-8-16-12;/h1-9H,15H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLFSTWWEJEBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate](/img/structure/B1389506.png)

![Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389508.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B1389509.png)

![N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389519.png)

![(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1389521.png)

![7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1389522.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389524.png)

![4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1389525.png)